molecular formula C11H15NO B13796906 2-phenyl-N-(propan-2-yl)acetamide CAS No. 5215-54-3

2-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B13796906
CAS No.: 5215-54-3
M. Wt: 177.24 g/mol
InChI Key: YCHQEGMDPWDDSO-UHFFFAOYSA-N
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Description

2-Phenyl-N-(propan-2-yl)acetamide (IUPAC name), also known as N-isopropyl-2-phenylacetamide (CAS: 5215-54-3), is a small organic molecule with the molecular formula C₁₁H₁₅NO and an average mass of 177.247 g/mol . Its structure consists of a phenyl group attached to an acetamide backbone, with an isopropyl substituent on the nitrogen atom. This compound is often used as a reference or intermediate in synthetic chemistry and pharmacological studies due to its balanced lipophilicity and hydrogen-bonding capabilities.

Properties

CAS No.

5215-54-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H15NO/c1-9(2)12-11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

YCHQEGMDPWDDSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for a specific period to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution reactions can produce various substituted phenylacetamides .

Scientific Research Applications

2-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in N-Substituents

Compound Name Molecular Formula N-Substituent Key Properties/Activities Source
This compound C₁₁H₁₅NO Propan-2-yl Reference compound; moderate lipophilicity
(R)-2-Phenyl-N-(1-phenylethyl)acetamide C₁₆H₁₇NO 1-Phenylethyl Used in Ru-catalyzed reactions; chiral center enhances stereoselectivity
HC-030031 C₁₄H₁₇N₅O₃ 4-(Propan-2-yl)phenyl TRPA1 inhibitor (IC₅₀: 4–10 μM); anti-inflammatory
CHEM-5861528 C₁₅H₁₉N₅O₃ 4-(Butan-2-yl)phenyl TRPA1 inhibitor (IC₅₀: 4–10 μM); longer alkyl chain increases hydrophobicity

Key Observations :

  • Bulkier N-substituents (e.g., 1-phenylethyl or aryl groups) enhance steric hindrance and may reduce metabolic clearance but increase molecular weight .
  • Alkyl chain length (isopropyl vs.

Variations in Phenyl Ring Substituents

Compound Name Phenyl Substituent Molecular Formula Key Properties/Activities Source
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide 4-Hydroxy C₁₉H₂₁NO₂ Enhanced hydrogen-bonding capacity; potential for antioxidant activity
2-(1-Naphthyl)-N-(2-phenylethyl)acetamide 1-Naphthyl C₂₀H₁₉NO Increased aromaticity; higher lipophilicity (logP ~3.8)
2-(3,4-Dimethoxyphenyl)-N-[2-(propan-2-yl)phenyl]acetamide 3,4-Dimethoxy C₂₀H₂₃NO₃ Methoxy groups improve solubility; potential CNS activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) may enhance stability but reduce bioavailability.
  • Hydroxy or methoxy groups improve solubility and hydrogen-bonding interactions, making them favorable for target engagement in enzymes or receptors .

Functional Group Additions

Compound Name Functional Group Molecular Formula Key Properties/Activities Source
2-Phenyl-N-(phenylcarbamoyl)acetamide Phenylcarbamoyl C₁₅H₁₄N₂O₂ Additional hydrogen-bond donor/acceptor; potential protease inhibition
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Phenoxy C₂₀H₂₅NO₂ Anti-inflammatory, analgesic, and antipyretic activities

Key Observations :

  • Carbamoyl or phenoxy groups introduce additional pharmacophoric elements, enabling interactions with diverse biological targets .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The logP of this compound is estimated at ~2.5, whereas analogs with naphthyl (logP ~3.8) or butan-2-yl (logP ~4.1) substituents show increased hydrophobicity .
  • Solubility : Methoxy or hydroxy groups improve aqueous solubility (e.g., 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide: ~50 μM in PBS) compared to unsubstituted derivatives .
  • Metabolic Stability : Bulkier N-substituents (e.g., 1-phenylethyl) may reduce CYP450-mediated oxidation, prolonging half-life .

Biological Activity

2-Phenyl-N-(propan-2-yl)acetamide, a compound within the acetamide class, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with an appropriate acyl chloride or acetic acid derivative. The general reaction scheme includes:

  • Starting Materials : Isopropylamine and phenylacetyl chloride.
  • Reaction Conditions : Conducted under controlled temperature and pressure to ensure optimal yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes linked to cell proliferation .
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cell cycle regulation and apoptosis, which are vital for cancer progression .
  • Receptor Modulation : The compound might interact with specific receptors, altering signaling pathways that lead to reduced inflammation and tumor growth .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli50 µg/mL
    S. aureus25 µg/mL
    C. albicans30 µg/mL
  • Anticancer Activity :
    • A xenograft model demonstrated that this compound significantly inhibited tumor growth in mice, with a reduction of tumor size by up to 70% compared to controls .
  • Anti-inflammatory Effects :
    • In vitro studies showed that the compound effectively reduced pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

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